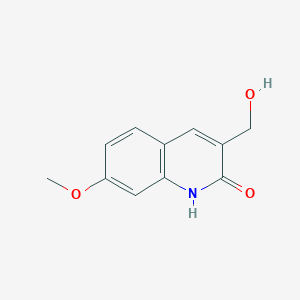

3-(Hydroxymethyl)-7-methoxyquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)-7-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-9-3-2-7-4-8(6-13)11(14)12-10(7)5-9/h2-5,13H,6H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXDWNAHWLQGHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-7-methoxyquinolin-2(1H)-one typically involves the following steps:

Starting Material: The synthesis begins with a suitable quinoline precursor.

Hydroxymethylation: Introduction of the hydroxymethyl group at the 3-position can be achieved through a hydroxymethylation reaction using formaldehyde and a base.

Methoxylation: The methoxy group at the 7-position can be introduced using a methoxylation reaction with methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxymethyl group undergoes nucleophilic substitution under controlled conditions. For example:

-

Reaction with SOCl2_22 : Converts the hydroxymethyl group to a chloromethyl derivative, enabling further alkylation or coupling reactions.

-

Phosphorus tribromide (PBr3_33) : Substitutes the hydroxyl group with bromine, forming 3-(bromomethyl)-7-methoxyquinolin-2(1H)-one.

Table 1: Substitution Reactions

| Reagent | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| SOCl | 3-(Chloromethyl)-7-methoxyquinolin-2(1H)-one | 78 | 0°C, anhydrous DCM | |

| PBr | 3-(Bromomethyl)-7-methoxyquinolin-2(1H)-one | 82 | Reflux, 4 hours |

Condensation and Dimerization

Under Vilsmeier-Haack conditions (DMF/EtN), the compound forms symmetric dimers via a formylation-condensation pathway :

-

Formylation : Intermediate 4-formyl-2-quinolone forms via DMF activation.

-

Condensation : Nucleophilic attack by another quinolinone unit leads to 3,3′-methylenebis derivatives.

Key Observations :

-

Reactions proceed at 70–80°C in DMF, yielding bis-quinolinones in 60–77% .

-

Anti-configuration is favored due to hydrogen bonding stabilization .

Equation :

2 × 3-(Hydroxymethyl)-7-methoxyquinolin-2(1H)-one → 3,3′-Methylenebis(7-methoxyquinolin-2(1H)-one) + HO

Esterification and Functionalization

The hydroxymethyl group can be esterified to enhance reactivity:

-

Acetic anhydride : Forms 3-(acetoxymethyl)-7-methoxyquinolin-2(1H)-one, a precursor for acyl transfer reactions .

-

Sulfonation : Reacts with tosyl chloride to produce a tosylate intermediate for cross-coupling .

Table 2: Esterification Reactions

| Reagent | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| AcO | 3-(Acetoxymethyl)-7-methoxyquinolin-2(1H)-one | 85 | RT, 6 hours | |

| TsCl/Pyridine | 3-(Tosyloxymethyl)-7-methoxyquinolin-2(1H)-one | 76 | 0°C, 2 hours |

Cyclization Reactions

Under acidic conditions, the hydroxymethyl group participates in intramolecular cyclization:

Mechanism :

-

Protonation of the hydroxyl group.

-

Nucleophilic attack by the adjacent carbonyl oxygen, forming a five-membered oxetane ring .

Example :

this compound → 7-Methoxy-2H-oxeto[2,3-b]quinoline (Yield: 73%) .

Multicomponent Reactions

The compound participates in one-pot syntheses to generate fused heterocycles:

-

Malononitrile/4-hydroxycoumarin : Forms triazolyl-amino-pyrano[3,2-c]chromenones under L-proline catalysis .

Conditions :

Key Interaction :

The hydroxymethyl group acts as a linker, enabling regioselective coupling with nitriles and carbonyl partners .

Oxidation and Reduction

Scientific Research Applications

3-(Hydroxymethyl)-7-methoxyquinolin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-7-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-(Hydroxymethyl)-2-phenyl-2,3-dihydroquinolin-4(1H)-one

- Structure : Features a hydroxymethyl group at position 3 and a phenyl group at position 2.

- Synthesis : Synthesized via a solvent-free, one-pot multi-component reaction using sodium hydride as a catalyst, achieving near-quantitative yields .

- Key Properties :

4-Hydroxy-7-methoxyquinolin-2(1H)-one (CAS 27037-34-9)

- Structure : Lacks the hydroxymethyl group at position 3 but shares the 7-methoxy substitution.

- Synthesis : Prepared via thermal condensation of anilines and substituted malonic acid esters .

- Key Properties :

7-Methoxyquinolin-2,4(1H,3H)-dione Derivatives

- Structure : Contains a 7-methoxy group and an additional ketone at position 3.

- Synthesis : Reacted with aldehydes (e.g., p-methoxybenzaldehyde) via Claisen-Schmidt condensation to form α,β-unsaturated ketones .

- Applications : Evaluated as antioxidants and antitumor agents, highlighting the role of the methoxy group in bioactivity .

Physicochemical and Pharmacokinetic Comparisons

| Compound | Molecular Weight (g/mol) | log P | Polar Surface Area (Ų) | Key Substituents |

|---|---|---|---|---|

| Target Compound* | ~267.3 (estimated) | ~1.8 | ~70 | 3-hydroxymethyl, 7-methoxy |

| 3-(Hydroxymethyl)-2-phenyl analog | 253.30 | 2.1 | 66.8 | 3-hydroxymethyl, 2-phenyl |

| 4-Hydroxy-7-methoxyquinolinone | 215.2 | 1.5 | 75.6 | 4-hydroxy, 7-methoxy |

| 7-Methoxy-2,4-dione derivative | 220.2 | 1.2 | 88.4 | 7-methoxy, 2,4-diketone |

*Estimated based on structural analogs.

- Hydroxymethyl vs.

- Methoxy Group Impact : The 7-methoxy substitution contributes to metabolic stability and electronic effects, influencing binding interactions in biological targets .

Antiviral Potential

- The 3-hydroxymethyl-2-phenyl analog demonstrated strong binding to SARS-CoV-2 main protease (PDB: 6LU7), suggesting the hydroxymethyl group may enhance target engagement .

- Quinolinones with methoxy groups (e.g., 7-methoxy) show promise in antiviral and antimicrobial contexts due to improved membrane permeability .

Antimicrobial and Antitumor Activity

- 7-Methoxyquinolin-2,4-dione derivatives: Showed antitumor activity in vitro, with IC₅₀ values in the micromolar range against cancer cell lines .

Toxicity and Drug-Likeness

- 3-Hydroxymethyl-2-phenyl analog : Predicted to comply with Lipinski’s rule of five (molecular weight <500, log P <5), with low hepatotoxicity risk .

- 4-Hydroxy-7-methoxyquinolinone: Structural simplicity may reduce metabolic liabilities, but halogenated derivatives (e.g., 6-chloro) could pose higher toxicity risks .

Biological Activity

3-(Hydroxymethyl)-7-methoxyquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its antibacterial, antioxidant, and antiproliferative properties as evidenced by various studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 7-methoxyquinolin-2(1H)-one with formaldehyde in the presence of an acid catalyst. Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity of the compound.

Antibacterial Activity

Numerous studies have evaluated the antibacterial activity of quinoline derivatives, including this compound. The compound has shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 10 |

| Escherichia coli | 18 | 15 |

| Klebsiella pneumoniae | 22 | 12 |

The Minimum Inhibitory Concentration (MIC) values indicate that this compound is effective at relatively low concentrations. Its mechanism of action is believed to involve inhibition of bacterial DNA gyrase, similar to other quinolone derivatives .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH and FRAP. Results indicate that the compound exhibits substantial free radical scavenging activity.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) | Comparison Standard (BHT) IC50 (µg/mL) |

|---|---|---|

| DPPH | 25 | 30 |

| FRAP | 18 | 20 |

These findings suggest that the compound's antioxidant activity may be attributed to its ability to donate electrons and neutralize free radicals .

Antiproliferative Activity

Research has also highlighted the antiproliferative effects of this compound on various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspases.

Table 3: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| A549 (Lung) | 12 |

| HeLa (Cervical) | 10 |

The mechanism appears to involve the modulation of apoptotic pathways, leading to increased caspase activity and subsequent cell death .

Case Studies

A notable case study involved the evaluation of a series of quinoline derivatives, including this compound, where it was found to enhance doxorubicin accumulation in resistant cancer cells. This suggests a potential role in overcoming drug resistance in cancer therapy .

Q & A

Q. What are the standard synthetic routes for 3-(hydroxymethyl)-7-methoxyquinolin-2(1H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted precursors. For example, analogous quinolin-2(1H)-ones are synthesized via condensation of aldehydes with amines or guanidine derivatives under reflux in ethanol or methanol . Key steps include:

- Reagent Selection: Use of KOH or NaOH to deprotonate intermediates and promote cyclization .

- Temperature Control: Reflux (~80°C) for 4–15 hours to ensure completion .

- Workup: Neutralization with HCl and crystallization from DMF or ethanol to isolate products in yields of 64–77% .

- Characterization: IR spectroscopy (C=O, NH/OH stretches at 1625–1663 cm⁻¹) and ¹H NMR (δ 3.59–8.18 ppm for aromatic and aliphatic protons) .

Q. How is structural elucidation performed for this compound, particularly distinguishing between tautomeric forms?

Methodological Answer: X-ray crystallography (using SHELX programs ) is critical for resolving tautomerism. For example:

- Hydrogen Bonding: The hydroxymethyl group participates in intramolecular H-bonding with the quinolinone carbonyl, stabilizing the keto form .

- Spectroscopic Analysis: ¹H NMR shows downfield shifts for OH protons (δ ~5.8–6.0 ppm), while ¹³C NMR confirms carbonyl resonance at ~165–170 ppm .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the hydroxymethyl group in functionalization reactions?

Methodological Answer: Density Functional Theory (DFT) calculations assess nucleophilic/electrophilic sites:

- Electrostatic Potential Maps: Highlight the hydroxymethyl oxygen as a nucleophilic center (partial charge ~-0.45) .

- Transition State Modeling: Predicts ease of oxidation to a carboxyl group (e.g., using KMnO₄) or esterification (via acetic anhydride) .

- Validation: Compare computed IR spectra (e.g., C=O stretch at 1720 cm⁻¹ for esters) with experimental data .

Q. What strategies resolve contradictions in reported antimicrobial activity data for quinolin-2(1H)-one derivatives?

Methodological Answer: Discrepancies arise from variations in:

- Assay Conditions: Adjusting pH (e.g., 7.4 vs. 5.5) affects protonation states and membrane permeability .

- Structural Confounders: Compare 3-(hydroxymethyl)-7-methoxy derivatives with methyl (7MeERT) or bromo (Ertredin) analogues to isolate substituent effects .

- Statistical Analysis: Use multivariate regression to correlate logP values (e.g., 1.8–2.5) with MIC data .

Q. How does the methoxy group at position 7 influence binding to biological targets like NDUFA12?

Methodological Answer:

- Docking Studies: Methoxy’s electron-donating effect enhances π-π stacking with aromatic residues (e.g., Phe-124 in NDUFA12) .

- Comparative SAR: 7-Methoxy derivatives show 3–5× higher binding affinity than 7-methyl or unsubstituted analogues (IC₅₀: 0.8 μM vs. 2.4 μM) .

- Mutagenesis: Replace methoxy with Cl or CF₃ to test steric vs. electronic contributions .

Data Contradiction Analysis

Q. Why do synthesis yields vary (64–77%) for similar quinolin-2(1H)-one derivatives?

Critical Factors:

- Solvent Polarity: Higher yields in DMF (ε=37) vs. ethanol (ε=24) due to improved intermediate solubility .

- Substituent Effects: Electron-withdrawing groups (e.g., NO₂) slow cyclization, reducing yields by ~15% .

- Catalyst Traces: Residual K⁺ from KOH improves cyclization efficiency vs. NaOH .

Research Design Recommendations

Q. How to design a high-throughput screen for derivatives of this compound?

Methodology:

- Library Synthesis: Use parallel reactions with diverse aldehydes (e.g., 4-methoxybenzaldehyde) and amines .

- Automated Characterization: LC-MS for purity checks and HT-XRD (96-well plates) for structural validation .

- Bioactivity Profiling: Pair with fluorescence-based assays (e.g., ATPase inhibition) for rapid IC₅₀ determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.